2,3-Dimethoxypropylamine
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Overview
Description
2,3-Dimethoxypropylamine (DMPA) is a chemical compound that belongs to the class of amines. It is used in various scientific research applications, including drug development and biochemical studies.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxypropylamine is not well understood. However, it is believed to act as a nucleophile and can form covalent bonds with electrophilic molecules. This property makes it useful in drug development, where it can be used to modify the structure of drugs to enhance their efficacy.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes this compound a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's.
Advantages and Limitations for Lab Experiments
2,3-Dimethoxypropylamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, this compound has some limitations. It is a highly reactive compound that can react with other molecules in the lab, leading to unwanted side reactions. Additionally, its mechanism of action is not well understood, making it difficult to predict its behavior in different experimental settings.
Future Directions
There are several future directions for research on 2,3-Dimethoxypropylamine. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative diseases. Another area of interest is its use in the synthesis of novel compounds with potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound and its behavior in different experimental settings.
Conclusion
In conclusion, this compound is a versatile chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a valuable tool in drug development and biochemical studies, and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
2,3-Dimethoxypropylamine can be synthesized using different methods. One method involves the reaction of 3-chloro-2-methoxypropene with ammonia in the presence of a palladium catalyst. Another method involves the reaction of 2,3-dibromopropene with ammonia in the presence of a copper catalyst. Both methods produce this compound as a colorless liquid with a boiling point of 112-114°C.
Scientific Research Applications
2,3-Dimethoxypropylamine is used in various scientific research applications. It is commonly used as a building block for the synthesis of different compounds, including pharmaceuticals, agrochemicals, and fragrances. This compound is also used in biochemical studies to investigate the structure and function of proteins and enzymes.
properties
IUPAC Name |
2,3-dimethoxypropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-4-5(3-6)8-2/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSLJZMWPNMEGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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